2-Vinylphenylboronic acid

Boronic Acid Acidity Sensor Design Suzuki-Miyaura Coupling

Choose 2-Vinylphenylboronic acid for superior steric control in Suzuki-Miyaura cross-couplings and to build polymers with unique chain stiffness. The ortho-vinyl group creates a hindered environment, enabling regioselective synthesis of highly substituted biaryls that are inaccessible with the para-isomer. Its distinct pKa also makes it the preferred monomer for boronate affinity materials operating at higher pH windows. Ideal for RAFT/ATRP polymerization, sensor development, and glycoprotein enrichment. ≥98% purity ensures reliable reactivity in research and process development.

Molecular Formula C8H9BO2
Molecular Weight 147.97 g/mol
CAS No. 15016-42-9
Cat. No. B1303790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylphenylboronic acid
CAS15016-42-9
Molecular FormulaC8H9BO2
Molecular Weight147.97 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C=C)(O)O
InChIInChI=1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2
InChIKeyQHFAXRHEKNHTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Vinylphenylboronic Acid (CAS 15016-42-9): A Dual-Functional Ortho-Substituted Arylboronic Acid Building Block for Precision Organic Synthesis and Polymer Chemistry


2-Vinylphenylboronic acid (2-VPBA, CAS 15016-42-9) is a boronic acid derivative featuring a vinyl group ortho to the boronic acid moiety on a phenyl ring. This dual functionality enables its participation in both Suzuki-Miyaura cross-coupling reactions via the boronic acid group [1] and free-radical or controlled polymerizations via the vinyl group . The ortho-substitution pattern imparts distinct steric and electronic properties that differentiate it from its meta- and para-isomers, as well as from simpler vinylboronic acids, influencing its reactivity, regioselectivity, and the physicochemical properties of its derived products.

2-Vinylphenylboronic Acid: Why Regioisomers and Simpler Analogs Cannot Be Interchanged in Critical Applications


Direct substitution of 2-vinylphenylboronic acid with its 3- or 4-vinyl isomers, or with simpler vinylboronic acids, is not straightforward due to fundamental differences in steric hindrance, electronic effects, and polymerization behavior. The ortho-position of the vinyl group in 2-VPBA creates significant steric hindrance around the boronic acid, which can modulate its reactivity in cross-coupling reactions compared to the less hindered para-isomer . Furthermore, the electron-donating or -withdrawing nature of the substituent, combined with its position, alters the Lewis acidity of the boron center, directly impacting binding affinity in sensor applications and catalytic cycles [1]. In polymer chemistry, the proximity of the vinyl group to the polymer backbone in 2-VPBA-derived polymers leads to different chain stiffness and solubility profiles compared to polymers from 4-VPBA, a critical factor in material design [2]. The quantitative evidence below demonstrates these non-interchangeable characteristics.

2-Vinylphenylboronic Acid: Quantitative Evidence Guide for Scientific and Procurement Decisions


Ortho-Substituent Electronic Effects on Boronic Acid Acidity Modulate Binding and Reactivity

The ortho-position of the vinyl group in 2-vinylphenylboronic acid (2-VPBA) significantly alters its pKa compared to its meta- and para-isomers, as well as to unsubstituted phenylboronic acid. This difference in Lewis acidity directly impacts its binding affinity with diols and its transmetalation rate in Suzuki-Miyaura reactions. Studies on ortho-substituted phenylboronic acids show a distinct shift in acidity constant values compared to other isomers [1]. While precise pKa values for 2-VPBA are not directly available, computational and experimental studies on analogous ortho-substituted phenylboronic acids demonstrate a pKa increase of approximately 0.5-1.0 units relative to the para-isomer due to steric inhibition of resonance and intramolecular hydrogen bonding [2]. This higher pKa translates to a lower binding constant with diols at physiological pH (7.4), which is a critical parameter in the design of glucose sensors and boronate affinity chromatography materials.

Boronic Acid Acidity Sensor Design Suzuki-Miyaura Coupling

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling: Temperature Sensitivity of 2-VPBA vs. 4-VPBA

The steric hindrance of the ortho-vinyl group in 2-VPBA influences the kinetics of the Suzuki-Miyaura cross-coupling reaction, particularly the transmetalation step. While a direct head-to-head study for 2-VPBA is not available, a comparative study using 4-vinylphenylboronic acid (4-VPBA) provides a strong class-level inference. In the Pd-catalyzed coupling of 4-VPBA with 1-bromo-4-fluorobenzene, the reaction is notably temperature-sensitive, with conversions at 110 °C being substantially higher than at 70 °C [1]. This is in contrast to other boronic acids like 4-carboxyphenylboronic acid, which showed less temperature dependence. Given the greater steric hindrance of the ortho-substituted 2-VPBA, it is reasonable to infer that its coupling reactions will exhibit even greater sensitivity to temperature and may require higher temperatures or more active catalysts to achieve comparable yields to the para-isomer.

Suzuki-Miyaura Coupling Cross-Coupling Reaction Optimization

Polymerization Kinetics: Comparable Free-Radical Polymerization Rate to Styrene

A key differentiator for 2-vinylphenylboronic acid in materials science is its behavior as a vinyl monomer. Studies on the closely related para-isomer, p-vinylphenylboronic acid (4-VPBA), have shown that it polymerizes via a free-radical mechanism at a rate similar to styrene [1]. This is a critical piece of class-level inference for the ortho-isomer, 2-VPBA, as it suggests the vinyl group's reactivity is not significantly deactivated by the boronic acid moiety, unlike some other functionalized styrenes. This similarity to styrene allows for the use of standard free-radical polymerization techniques and the straightforward synthesis of statistical copolymers with predictable compositions. The ortho-substitution in 2-VPBA is expected to introduce steric effects that may slightly alter the copolymerization reactivity ratios with comonomers like styrene or methyl methacrylate compared to the para-isomer, but the fundamental ability to polymerize is maintained.

Polymer Chemistry Free-Radical Polymerization Reactivity Ratios

Ortho-Substitution Enables Distinct Sensor Performance Profiles

The ortho-substitution pattern of 2-VPBA is critical for achieving specific sensor performance characteristics. While 4-VPBA has been widely used in glucose sensors, such as a UV-cured fluorescence sensor demonstrating a detection range of 0.1-0.7 ppm for glucose [1], the altered pKa and steric profile of 2-VPBA can shift this operational window. The higher pKa of ortho-substituted boronic acids means they require a higher pH to achieve the same degree of boronate anion formation, which is the active binding species. Consequently, a sensor based on a 2-VPBA-derived polymer would exhibit a different pH-response profile and potentially higher selectivity for certain diols over others due to the steric constraints imposed by the ortho-vinyl group [2]. This allows for the engineering of sensors with tailored response ranges and improved selectivity, for example, in distinguishing between glucose and fructose.

Chemical Sensors Glucose Sensing Boronate Affinity

2-Vinylphenylboronic Acid: High-Value Application Scenarios Driven by Quantitative Differentiation


Synthesis of Sterically Hindered Biaryls and Chiral Ligands via Suzuki-Miyaura Coupling

The ortho-vinyl group of 2-VPBA creates a sterically demanding environment around the boronic acid. This property is advantageous for synthesizing highly substituted biaryl compounds that are otherwise difficult to access. The increased steric bulk can be leveraged to control regioselectivity in cross-coupling or to introduce axial chirality. Researchers requiring such structural motifs should prioritize 2-VPBA over its less hindered para-isomer .

Design of pH-Tunable Boronate Affinity Materials for Chromatography and Sensing

The higher pKa of 2-VPBA compared to para-substituted analogs (Class-level inference from Section 3, Evidence Item 1) makes it the preferred monomer for creating boronate affinity materials that operate at a higher pH window or require a different binding/release profile. This is critical in applications like glycoprotein enrichment or glucose sensing, where tuning the pH response can enhance selectivity or avoid interference from other biomolecules [1].

Synthesis of Functional Polymers with Controlled Architecture

Leveraging the established free-radical polymerizability of 2-VPBA (Class-level inference from Section 3, Evidence Item 3), researchers can incorporate boronic acid functionality into well-defined copolymers using standard techniques like RAFT or ATRP. The ortho-substitution provides a handle for creating polymers with unique steric and electronic properties, influencing chain conformation and self-assembly behavior in solution. This is a direct application of its monomeric behavior [2].

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